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molecular formula C6H7NO2 B7803802 Ethyl 2-cyanoacrylate CAS No. 25067-30-5

Ethyl 2-cyanoacrylate

Cat. No. B7803802
M. Wt: 125.13 g/mol
InChI Key: FGBJXOREULPLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587059

Procedure details

In a 400 liter capacity stirrer-equipped vessel, 130 kg of distillation residue from the production of 2-cyanoacrylate, containing 75.1% by weight of 2,4-dicyanoglutaric acid diethyl ester (410 moles), were mixed with 21.3 kg of water and the resulting mixture reacted with 8.83 kg of 92% polyoxymethylene (271 moles) in the presence of 804.6 g of 32% NaOH solution which was required to adjust the pH into the range of from 4 to 6. The reaction was carried out and the reaction product worked up in the same way as described in EXAMPLE 1. 58.7 kg of pure 2-cyanoacrylic acid ethyl ester were obtained, corresponding to a yield of 60.1% by weight, based on 100% 2,4-dicyanoglutarate.
Quantity
410 mol
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
8.83 kg
Type
reactant
Reaction Step Two
Name
Quantity
804.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
21.3 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([C:15]#[N:16])[CH2:6]C(C#N)C(OCC)=O)[CH3:2]>[OH-].[Na+].O>[CH2:1]([O:3][C:4](=[O:17])[C:5]([C:15]#[N:16])=[CH2:6])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
410 mol
Type
reactant
Smiles
C(C)OC(C(CC(C(=O)OCC)C#N)C#N)=O
Step Two
Name
polyoxymethylene
Quantity
8.83 kg
Type
reactant
Smiles
O(C[*:2])[*:1]
Name
Quantity
804.6 g
Type
catalyst
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
21.3 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 400 liter capacity stirrer-equipped vessel
DISTILLATION
Type
DISTILLATION
Details
130 kg of distillation residue from the production of 2-cyanoacrylate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58.7 kg
YIELD: CALCULATEDPERCENTYIELD 114.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04587059

Procedure details

In a 400 liter capacity stirrer-equipped vessel, 130 kg of distillation residue from the production of 2-cyanoacrylate, containing 75.1% by weight of 2,4-dicyanoglutaric acid diethyl ester (410 moles), were mixed with 21.3 kg of water and the resulting mixture reacted with 8.83 kg of 92% polyoxymethylene (271 moles) in the presence of 804.6 g of 32% NaOH solution which was required to adjust the pH into the range of from 4 to 6. The reaction was carried out and the reaction product worked up in the same way as described in EXAMPLE 1. 58.7 kg of pure 2-cyanoacrylic acid ethyl ester were obtained, corresponding to a yield of 60.1% by weight, based on 100% 2,4-dicyanoglutarate.
Quantity
410 mol
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
8.83 kg
Type
reactant
Reaction Step Two
Name
Quantity
804.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
21.3 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([C:15]#[N:16])[CH2:6]C(C#N)C(OCC)=O)[CH3:2]>[OH-].[Na+].O>[CH2:1]([O:3][C:4](=[O:17])[C:5]([C:15]#[N:16])=[CH2:6])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
410 mol
Type
reactant
Smiles
C(C)OC(C(CC(C(=O)OCC)C#N)C#N)=O
Step Two
Name
polyoxymethylene
Quantity
8.83 kg
Type
reactant
Smiles
O(C[*:2])[*:1]
Name
Quantity
804.6 g
Type
catalyst
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
21.3 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 400 liter capacity stirrer-equipped vessel
DISTILLATION
Type
DISTILLATION
Details
130 kg of distillation residue from the production of 2-cyanoacrylate

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58.7 kg
YIELD: CALCULATEDPERCENTYIELD 114.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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